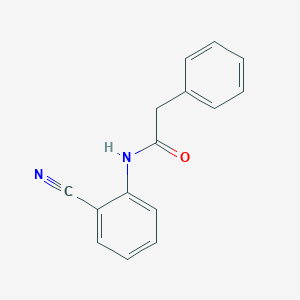

N-(2-cyanophenyl)-2-phenylacetamide

Description

N-(2-cyanophenyl)-2-phenylacetamide is a substituted phenylacetamide derivative characterized by a 2-cyanophenyl group attached to the nitrogen of the 2-phenylacetamide scaffold.

2-Phenylacetamides are widely utilized in medicinal chemistry due to their modifiable pharmacophore. Substituents on the phenyl ring (attached to the nitrogen or acetamide backbone) influence electronic properties, solubility, and biological interactions. For instance, electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) alter reactivity in alkylation reactions and modulate pharmacological profiles .

Propriétés

Numéro CAS |

71993-17-4 |

|---|---|

Formule moléculaire |

C15H12N2O |

Poids moléculaire |

236.27 g/mol |

Nom IUPAC |

N-(2-cyanophenyl)-2-phenylacetamide |

InChI |

InChI=1S/C15H12N2O/c16-11-13-8-4-5-9-14(13)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18) |

Clé InChI |

JJPHVTNXDLOCHU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |

SMILES canonique |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects on Reactivity

Substituents on the phenyl ring of N-aryl-2-phenylacetamides significantly influence reaction pathways. Key comparisons include:

Key Insight: The 2-cyanophenyl group’s ortho substitution and strong electron-withdrawing nature may uniquely affect reaction mechanisms compared to para-substituted analogues. For example, steric constraints could reduce alkylation yields, while the cyano group’s resonance effects might stabilize transition states in nucleophilic substitutions.

Pharmacological Properties

Structural modifications in 2-phenylacetamides correlate with receptor selectivity and potency. A notable example from the evidence:

- Compound A [(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide]: Exhibits 540-fold selectivity for M₃ muscarinic receptors over M₂, attributed to the difluorocyclopentyl and hydroxy groups. Low brain penetration (brain/plasma ratio = 0.13) reduces central side effects .

Key Insight: The 2-cyanophenyl group may improve metabolic stability compared to unsubstituted phenylacetamides, similar to how fluorinated groups in Compound A enhance receptor selectivity. Its ortho substitution could also reduce undesired interactions in biological systems.

Comparison :

- Industrial feasibility would depend on optimizing cyano group introduction, possibly leveraging methods from related cyanoacetamides (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.